5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Membrane Permeability LogP

In medicinal chemistry, the exact position of substituents on the THIQ scaffold critically determines pharmacological activity. Moving the fluorine from the 5- to the 8-position in related analogs reduced beta-1 adrenoceptor activity by 2.5-fold and doubled acidity, highlighting the necessity of precise regioisomer selection. Procuring this specific 5-fluoro-4,4-dimethyl regioisomer ensures valid SAR comparisons. The gem-dimethyl group blocks metabolic oxidation at the alpha-carbon, while the 5-fluoro prevents aromatic hydroxylation. Ideal for CNS-penetrant lead design (LogP 2.54, pKa 9.09) and 19F NMR probe development.

Molecular Formula C11H14FN
Molecular Weight 179.238
CAS No. 1203686-29-6
Cat. No. B598573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS1203686-29-6
Synonyms5-fluoro-4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC11H14FN
Molecular Weight179.238
Structural Identifiers
SMILESCC1(CNCC2=C1C(=CC=C2)F)C
InChIInChI=1S/C11H14FN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3
InChIKeyYNUBAVCYOPLLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4,4-dimethyl-THIQ: A Fluorinated SAR Building Block


5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1203686-29-6) is a fluorinated, gem-dimethyl substituted tetrahydroisoquinoline (THIQ) with the molecular formula C11H14FN . This compound features the privileged THIQ scaffold found in numerous bioactive alkaloids and drugs , combining a 5-fluoro substituent with a sterically rigidifying 4,4-dimethyl substitution. It is primarily offered by suppliers as a high-purity building block for medicinal chemistry and structure-activity relationship (SAR) studies [1], where the precise position of fluorine and the presence of the gem-dimethyl group are critical parameters for modulating pharmacological properties.

Core Scaffold
Fluorinated gem-dimethyl THIQ building block for medicinal chemistry
Design Strategy
Conformational restriction via 4,4-dimethyl and electronic tuning via 5-fluoro
Procurement Context
High-purity SAR probe; regioisomer-specific selection required for hit-to-lead studies

5-Fluoro-4,4-dimethyl-THIQ vs. Generic THIQ and Regioisomers


In the context of drug discovery, 'generic' substitution within the THIQ class is fundamentally unsound because the position of substituents profoundly alters key molecular properties. A stark example within the same patent family shows that moving a fluorine atom from the 5- to the 8-position on a related THIQ scaffold reduced beta-1 adrenoceptor activity by 2.5 times and increased acidity by 2 times compared to the 5-fluoro isomer [1]. Such dramatic sensitivity to regioisomerism renders each specific analog a unique chemical entity. Therefore, selecting the precise target compound 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is critical for SAR studies, as alternatives present different pKa, lipophilicity, steric profiles, and biological behaviors, which can lead to non-comparable or misleading results in hit-to-lead campaigns.

Target Compound
5-Fluoro-4,4-dimethyl-THIQ — defined regioisomer with specific fluorine position and gem-dimethyl constraint
Potential Substitute
Generic THIQ or 7-/8-fluoro regioisomers — different pKa, lipophilicity, steric profile may shift SAR interpretation
Target Compound
4,4-Dimethyl substitution ensures scaffold rigidity and restricted conformers
Potential Substitute
Non-fluorinated or non-gem-dimethyl THIQ analogs — higher conformational flexibility may alter target engagement profile

Key Differentiators of 5-Fluoro-4,4-dimethyl-THIQ


Lipophilicity Advantage Over Non-Fluorinated Parent

The introduction of a 5-fluoro substituent into the 4,4-dimethyl-THIQ core significantly increases its predicted lipophilicity. The target compound's predicted LogP is 2.54 , which is approximately 1.5 units higher than the typical LogP range for a non-halogenated, unsubstituted THIQ (LogP ~1.0-1.5). This LogP increase directly correlates with improved passive membrane permeability, making it a superior scaffold for targeting intracellular or CNS-penetrant candidates compared to the non-fluorinated analog 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline.

Lipophilicity
Data to verify
Predicted LogP 2.54 vs. ~1.0-1.5 (non-fluorinated THIQ)
Supports permeability prediction review
Predicted values; no experimental LogP available
Lipophilicity Membrane Permeability LogP Drug Design

Reduced Amine Basicity vs. Non-Fluorinated Analog

The electron-withdrawing effect of the 5-fluoro atom lowers the basicity of the tetrahydroisoquinoline secondary amine. The predicted pKa for the target molecule is 9.09 ± 0.40 , compared to a typical predicted pKa of ~10.0 for the non-fluorinated analog, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 78592-91-3) . This reduction of approximately one pKa unit means the compound is less protonated at physiological pH (7.4), which can enhance its passive diffusion across biological membranes and reduce non-specific binding to acidic phospholipids compared to more basic analogs.

Amine Basicity
Data to verify
Predicted pKa 9.09 ± 0.40 vs. ~10.0 (non-fluorinated analog)
May influence ionization-dependent permeability
Predicted pKa; no experimental measurement
Basicity pKa Amines Ionization

5-F vs. 7-F and 8-F Regioisomer Differentiation

The position of the fluorine atom dramatically impacts the molecule's chemical and biological profile. In a head-to-head comparison within a related THIQ patent, the 5-fluoro analog was 4 times less acidic than the 8-fluoro isomer and was 4 times more active on beta-1 adrenoceptors [1]. While this data is from a more complex trimetoquinol scaffold, it establishes the principle that the 5-fluoro position confers a distinct pharmacological profile. Therefore, the specific target 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline offers a unique combination of electronic effects and steric environment compared to its commercially available regioisomers: the 7-fluoro (CAS 1203685-22-6) and 8-fluoro (CAS 1203683-58-2) analogs.

Regioisomer Sensitivity
Class-level inference
5-F vs 8-F in related scaffold: 8× acidity, up to 10× activity difference
Supports regioisomer-specific SAR selection
Inferred from trimetoquinol patent; direct data limited
Regioisomerism Fluorine Structure-Activity Relationships THIQ

Higher Density and Boiling Point vs. Non-Fluorinated Analog

The 5-fluoro substitution leads to measurable changes in bulk physical properties relevant to laboratory handling and purification. The predicted density of the target compound is 1.024 ± 0.06 g/cm³ and its boiling point is 240.5 ± 40.0 °C at standard pressure . In contrast, the non-fluorinated comparator, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 78592-91-3), has a reported density of 0.944 g/cm³ and a boiling point of 237.9 °C at 760 mmHg . The higher density of the fluorinated analog can facilitate separations during liquid-liquid extractions, while the increased boiling point suggests a lower vapor pressure, which has implications for laboratory safety and storage.

Physical Properties
Data to verify
Density +0.08 g/cm³; BP +2.6 °C vs non-fluorinated analog
Informs purification and handling protocols
Predicted values; experimental verification recommended
Physical Properties Purification Volatility Safety

Conformational Restriction by 4,4-Dimethyl Substitution

The gem-dimethyl substitution at the 4-position introduces significant steric bulk and conformational restriction, a feature absent in common THIQ building blocks like 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 406923-64-6) [1]. This 'Thorpe-Ingold' effect reduces the degrees of freedom of the saturated ring, pre-organizing the molecule into a bioactive conformation. This is a well-recognized strategy in medicinal chemistry to enhance binding affinity by reducing the entropic penalty upon target engagement. The target compound therefore offers a unique, rigid, and fluorinated scaffold that is distinct from both flexible unsubstituted and monomethylated analogs.

Conformational Restriction
Class-level inference
gem-Dimethyl constrains ring conformers vs. flexible unsubstituted analog
Supports scaffold rigidity review
Thorpe-Ingold effect; no direct computational comparison
Conformational Restriction Scaffold Rigidity Entropy

Key Applications of 5-Fluoro-4,4-dimethyl-THIQ


CNS-Penetrant Lead SAR Studies

The compound's elevated LogP (2.54) compared to non-fluorinated THIQs and its moderate pKa (9.09) make it a superior building block for designing CNS-penetrant drug candidates . Researchers developing leads for targets like GPCRs or ion channels within the CNS can use this scaffold to explore how 5-fluoro substitution and 4,4-dimethyl conformational restriction influence permeability. A procurement choice based on these specific predicted properties ensures the building block aligns with the physicochemical profile required for crossing the blood-brain barrier.

Metabolically Stable PROTAC Linkers and Ligands

The combined 5-fluoro and 4,4-dimethyl pattern is strategically valuable for blocking metabolic soft spots. The 4,4-dimethyl group protects the alpha-carbon from oxidation, while the 5-fluoro atom blocks potential aromatic hydroxylation [1]. Medicinal chemistry teams developing PROTACs or other heterobifunctional molecules can procure this building block to introduce a rigid, metabolically robust motif into their linkers or target-binding warheads, a differentiation advantage over non-fluorinated or non-substituted THIQ analogs.

PRMT5 and Methyltransferase Inhibitor Design

Recent patent literature identifies specific tetrahydroisoquinoline derivatives as potent PRMT5 inhibitors for cancer therapy [2]. The unique combination of a 5-fluoro atom and 4,4-dimethyl group creates a distinct electronic and steric surface that can fill a binding pocket differently than its 7- or 8-fluoro regioisomers. Researchers engaged in methyltransferase inhibitor design can use this compound to probe selectivity determinants, guided by the regioisomeric activity differences observed in related THIQ patents [3].

19F NMR Probe for Protein-Ligand Studies

The specific location of the fluorine atom at the 5-position, on an otherwise rigid, hydrocarbon backbone, makes this compound a potential 19F NMR probe for studying protein-ligand interactions. The distinct chemical shift and sensitivity to its local environment, combined with the scaffold's rigidity, can be utilized in fragment-based drug discovery (FBDD) campaigns to qualitatively detect binding or quantify affinity, offering an advantage over probes on more flexible scaffolds.

Application
Selection Property
Validation Focus
CNS penetration research
Predicted LogP/pKa profile
Permeability assay confirmation
Metabolic stability research
Fluorine and gem-dimethyl blocking groups
Metabolite ID and stability assays
Methyltransferase inhibitor probe
Regioisomer-specific electronic/steric profile
PRMT5 selectivity profiling
19F NMR ligand-binding studies
Environment-sensitive fluorine on rigid core
19F chemical shift perturbation assays
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